molecular formula C10H12N4O3 B14370298 6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione CAS No. 91078-37-4

6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione

Cat. No.: B14370298
CAS No.: 91078-37-4
M. Wt: 236.23 g/mol
InChI Key: FQXUXFKUANGZLW-UHFFFAOYSA-N
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Description

6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a pteridine precursor, which undergoes alkylation and subsequent hydroxylation to introduce the hydroxypropyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl group at the 1-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives.

Scientific Research Applications

6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the pteridine structure. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Hydroxyethyl)-1-methylpteridine-2,4(1H,3H)-dione: Similar structure with an ethyl group instead of a propyl group.

    6-(1-Hydroxybutyl)-1-methylpteridine-2,4(1H,3H)-dione: Contains a butyl group instead of a propyl group.

    6-(1-Hydroxypropyl)-1-ethylpteridine-2,4(1H,3H)-dione: Ethyl group at the 1-position instead of a methyl group.

Uniqueness

6-(1-Hydroxypropyl)-1-methylpteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group at the 6-position and the methyl group at the 1-position differentiates it from other pteridine derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91078-37-4

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

6-(1-hydroxypropyl)-1-methylpteridine-2,4-dione

InChI

InChI=1S/C10H12N4O3/c1-3-6(15)5-4-11-8-7(12-5)9(16)13-10(17)14(8)2/h4,6,15H,3H2,1-2H3,(H,13,16,17)

InChI Key

FQXUXFKUANGZLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C2C(=N1)C(=O)NC(=O)N2C)O

Origin of Product

United States

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